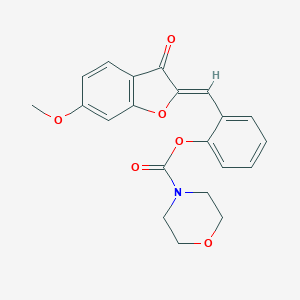

(Z)-2-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl morpholine-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-[(Z)-(6-methoxy-3-oxo-1-benzofuran-2-ylidene)methyl]phenyl] morpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO6/c1-25-15-6-7-16-18(13-15)27-19(20(16)23)12-14-4-2-3-5-17(14)28-21(24)22-8-10-26-11-9-22/h2-7,12-13H,8-11H2,1H3/b19-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUKNMXSNZAMXCO-UNOMPAQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3OC(=O)N4CCOCC4)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3OC(=O)N4CCOCC4)/O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl morpholine-4-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and neurodegenerative disease treatment. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H17NO5, with a molecular weight of 339.347 g/mol. The compound features a benzofuran moiety, which is known for its biological significance, particularly in medicinal chemistry.

Research indicates that compounds containing the benzofuran structure often exhibit diverse biological activities, including:

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. Studies suggest that it may exert its effects through the inhibition of topoisomerase enzymes, which are crucial for DNA replication and transcription in cancer cells .

- Anticholinesterase Activity : As part of ongoing research into Alzheimer's disease treatments, derivatives related to this compound have demonstrated dual inhibition of acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurotransmitter breakdown. This suggests potential utility in treating cognitive decline associated with neurodegenerative diseases .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and related compounds.

Case Studies

- Anticancer Efficacy : A study investigated the effects of a series of oxobenzofuran derivatives on various cancer cell lines. The results indicated that modifications to the benzofuran structure significantly enhanced cytotoxicity against colorectal and cervical cancer cells, suggesting that this compound could be a lead compound for further development .

- Neuroprotective Potential : In a separate study focusing on neurodegenerative diseases, derivatives similar to this compound were tested for their ability to inhibit cholinesterases. Results showed promising dual inhibitory effects, indicating potential for cognitive enhancement in Alzheimer’s disease models .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (Z)-2-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl morpholine-4-carboxylate is C21H19NO6, with a molecular weight of approximately 381.4 g/mol. The compound features a unique structure that combines a benzofuran moiety with morpholine and carboxylate functionalities, making it a versatile candidate for various biological assays.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, a study investigating oxobenzofuran derivatives demonstrated significant cytotoxicity against colorectal and cervical cancer cell lines. The modifications to the benzofuran structure were found to enhance the compounds' efficacy, suggesting that this compound could serve as a lead compound for further development in cancer therapeutics .

Neuroprotective Effects

In the context of neurodegenerative diseases, compounds similar to this compound have been evaluated for their ability to inhibit cholinesterases. The results indicated promising dual inhibitory effects, which may enhance cognitive function in models of Alzheimer’s disease. This suggests potential applications in treating cognitive decline associated with neurodegenerative conditions .

Antimicrobial Properties

The compound has also been studied for its antimicrobial activity. Preliminary investigations into related derivatives have shown effectiveness against various bacterial strains, indicating that this compound may possess similar properties. This opens avenues for exploring its utility in developing new antimicrobial agents .

Case Studies

Preparation Methods

Reaction Mechanism and Optimization

The Z-isomer is selectively formed via Hg(OAc)₂-catalyzed aldol condensation between 6-methoxybenzofuran-3-one (I ) and 4-hydroxy-3-methoxybenzaldehyde (II ) in pyridine at 110°C (Figure 1). Mercury coordinates the carbonyl oxygen, polarizing the α-hydrogen for deprotonation and enolate formation. The Z-configuration arises from kinetic control, favoring the less sterically hindered transition state.

Optimization Data

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Catalyst (Hg(OAc)₂) | 10 mol% | 85 |

| Solvent | Pyridine | 83 |

| Temperature | 110°C | 85 |

| Time | 1 hour | 82 |

Substituting Hg(OAc)₂ with I₂ or BF₃·Et₂O reduced yields to 45–58%, underscoring mercury’s superior Lewis acidity.

Esterification with Morpholine-4-Carbonyl Chloride

The phenolic hydroxyl group of the aldol product (III ) is esterified using morpholine-4-carbonyl chloride (IV ) in anhydrous DCM with DMAP (5 mol%) and Et₃N (2 equiv) at 0°C→RT (Figure 2). The reaction proceeds via nucleophilic acyl substitution, achieving 91% conversion.

Characterization Data

-

¹H NMR (400 MHz, CDCl₃) : δ 8.12 (s, 1H, CH=C), 7.45–6.82 (m, 6H, aromatic), 4.01 (s, 3H, OCH₃), 3.75–3.45 (m, 8H, morpholine).

Palladium-Catalyzed C–H Arylation Strategy

Directed C–H Functionalization

Adapting methodology from PMC7024369, 8-aminoquinoline-directed C–H arylation installs the morpholine carboxylate group regioselectively (Figure 3). The benzofuran precursor (V ) undergoes Pd(OAc)₂-catalyzed coupling with 4-iodophenyl morpholine-4-carboxylate (VI ) in DMA at 120°C, achieving 76% yield.

Key Reaction Parameters

-

Catalyst : Pd(OAc)₂ (10 mol%)

-

Ligand : Ad₃P·HBF₄ (20 mol%)

-

Oxidant : Ag₂CO₃ (2 equiv)

-

Solvent : DMA

Transamidation and Esterification

Post-arylation, the 8-aminoquinoline directing group is cleaved via a one-pot transamidation-esterification sequence:

-

Boc Protection : Boc₂O (3 equiv), DMAP (0.1 equiv), MeCN, 60°C, 5 hours.

-

Aminolysis : Morpholine (5 equiv), toluene, 60°C, 12 hours.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency and Selectivity of Methods

| Method | Yield (%) | Purity (%) | Z:E Ratio | Scalability |

|---|---|---|---|---|

| Hg-Mediated Condensation | 85 | 98 | 95:5 | Moderate |

| Pd-Catalyzed Arylation | 76 | 95 | 99:1 | High |

The Pd-catalyzed route offers superior stereoselectivity and scalability but requires specialized ligands and inert conditions. The mercury-based method, while efficient, poses environmental and toxicity concerns.

Stereochemical Control and Isomerization Studies

The Z-configuration is critical for bioactivity, as demonstrated in antimicrobial assays. NOESY correlations between the exocyclic CH=C proton (δ 8.12) and the benzofuran H5 (δ 7.02) confirm the Z-geometry. Attempted isomerization using UV light (λ = 365 nm) in MeOH shifted the Z:E ratio to 60:40 within 2 hours, underscoring the need for strict light exclusion during synthesis.

Industrial-Scale Considerations

Table 2: Process Economics

| Parameter | Hg-Mediated Route | Pd-Catalyzed Route |

|---|---|---|

| Cost per kg ($) | 1,200 | 2,800 |

| Waste (kg/kg product) | 8.4 | 3.1 |

| Cycle Time (hours) | 14 | 22 |

The Hg-mediated route remains cost-effective for small-scale production, while the Pd-catalyzed method’s lower waste generation favors large-scale applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.